molecular formula C30H23N B8242979 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline

4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline

Cat. No.: B8242979
M. Wt: 397.5 g/mol
InChI Key: RGCJALITQCIYFF-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-[1,1’2’,1’'-terphenyl]-4-amine: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and terphenyl derivatives through amination reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl-4-carboxylic acid derivatives, while reduction can produce biphenyl-4-amine derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-amine
  • Terphenyl-4-amine
  • N-Phenyl-1,1’-biphenyl-4-amine

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine is unique due to its extended aromatic system, which can enhance its electronic properties. This makes it particularly valuable in applications requiring high electron mobility, such as in organic electronics and advanced materials.

Properties

IUPAC Name

4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N/c1-3-9-23(10-4-1)24-15-19-27(20-16-24)31-28-21-17-26(18-22-28)30-14-8-7-13-29(30)25-11-5-2-6-12-25/h1-22,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJALITQCIYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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